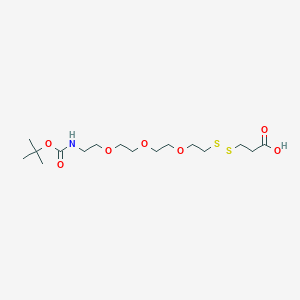

Boc-amino-PEG3-SS-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H31NO7S2 |

|---|---|

分子量 |

413.6 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |

InChI 键 |

YGTPMONHRLIFLB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Boc-amino-PEG3-SS-acid: A Cleavable Linker for Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amino-PEG3-SS-acid is a heterobifunctional, cleavable linker integral to the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its precisely engineered chemical structure allows for the stable linkage of a therapeutic payload to a targeting moiety, such as a monoclonal antibody, and subsequent controlled release of the payload within the target cell. This guide provides a comprehensive technical overview of this compound, including its chemical properties, primary applications, detailed experimental protocols, and visualizations of its mechanism of action and synthetic workflow.

The molecule consists of three key components:

-

Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine, enabling a sequential and controlled conjugation strategy. This group is readily removed under mild acidic conditions to expose the amine for payload attachment.

-

PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This property is crucial for improving the solubility, stability, and pharmacokinetic profile of the resulting conjugate, particularly when working with hydrophobic payloads. The PEG spacer also provides spatial separation between the antibody and the payload, which can help to reduce steric hindrance and potential immunogenicity.

-

Disulfide-Acid Moiety: The disulfide bond serves as a cleavable linkage that is stable in the bloodstream but is susceptible to reduction in the intracellular environment. The terminal carboxylic acid provides a reactive handle for conjugation to the payload, typically after activation.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | tert-butyl (2-(2-(2-((2-carboxyethyl)disulfanyl)ethoxy)ethoxy)ethyl)carbamate |

| CAS Number | 2749285-27-4[1] |

| Molecular Formula | C16H31NO7S2[1] |

| Molecular Weight | 413.54 g/mol [1] |

| Purity | >96%[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.[2] |

| Storage | Store at -20°C, protected from light and moisture.[2] |

Primary Use: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)

The primary application of this compound is as a cleavable linker in the synthesis of ADCs.[] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker plays a critical role in the efficacy and safety of an ADC.

The disulfide bond within this compound is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target cell, the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond.[][4] This intracellular reduction releases the therapeutic payload in its active form, leading to targeted cell death.[] The concentration of glutathione is up to 1000-fold higher inside a cell compared to the plasma, providing a robust mechanism for selective drug release.[5][]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an ADC. Specific reaction conditions may require optimization based on the specific antibody and payload being used.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the initial steps of reducing the interchain disulfide bonds of a monoclonal antibody and conjugating the this compound linker.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.

-

Antibody Reduction: Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. Incubate the reaction at 37°C for 1-2 hours to reduce the disulfide bonds.[7]

-

Removal of Reducing Agent: Remove the excess reducing agent using a desalting column equilibrated with PBS. This step is critical to prevent the reducing agent from reacting with the linker in the subsequent step.

-

Linker Preparation: Dissolve this compound in DMSO to prepare a 10-20 mM stock solution.[7]

-

Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.[7] Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[7]

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.[7]

Protocol 2: Boc Deprotection and Payload Conjugation

This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of the cytotoxic payload.

Materials:

-

Antibody-linker conjugate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Activated payload (e.g., NHS-ester of a cytotoxic drug)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., diisopropylethylamine - DIPEA)

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Boc Deprotection:

-

Payload Conjugation:

-

Dissolve the deprotected antibody-linker conjugate in an anhydrous aprotic solvent such as DMF or DMSO.

-

Add the activated payload and a tertiary amine base (e.g., DIPEA) to the solution. The molar excess of the payload will influence the final drug-to-antibody ratio (DAR).

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

-

-

Final Purification: Purify the final ADC using SEC or HIC to remove any unreacted payload, linker, and other impurities.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using several methods.

Methods:

-

UV-Vis Spectroscopy: This is a simple method that can be used if the antibody and the payload have distinct absorbance maxima.[] By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.[10]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR.[]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the different ADC species, allowing for a precise determination of the DAR distribution.[11]

Mandatory Visualization

Signaling Pathway: Intracellular Cleavage of the Disulfide Linker

The following diagram illustrates the cleavage of the disulfide bond within the ADC upon entering the reducing environment of the target cell, primarily mediated by glutathione (GSH).

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 5. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 11. sciex.com [sciex.com]

An In-depth Technical Guide to Boc-amino-PEG3-SS-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amino-PEG3-SS-acid is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its application. The unique architecture of this linker, featuring a cleavable disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal carboxylic acid, offers a versatile platform for the controlled assembly of complex biomolecules.

The strategic design of this compound allows for the sequential conjugation of different molecular entities. The terminal carboxylic acid can be activated to react with primary amines, while the Boc-protected amine provides a latent reactive site that can be exposed under specific acidic conditions. The PEG3 spacer enhances aqueous solubility and can reduce potential immunogenicity of the resulting conjugate.[1] Crucially, the disulfide bond remains stable in systemic circulation but is readily cleaved in the reducing intracellular environment, enabling targeted payload release.[2]

Chemical Structure and Properties

The structure of this compound is characterized by four key functional components:

-

Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine, preventing its reaction during the initial conjugation steps. It can be selectively removed under mild acidic conditions.[3]

-

PEG3 Spacer: A three-unit polyethylene glycol spacer increases the hydrophilicity of the molecule, improving solubility in aqueous media.[4]

-

Disulfide Bond: This bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is found in high concentrations within cells. This feature is critical for the intracellular release of conjugated payloads.[2]

-

Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond, typically via activation with carbodiimide (B86325) chemistry (e.g., EDC/NHS).[4]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₁NO₇S₂ | [5] |

| Molecular Weight | 413.54 g/mol | [5] |

| Appearance | Colorless oil | [1] |

| Purity | >96% | [5] |

| Solubility | Soluble in DMF and DMSO | [1] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Activation of Carboxylic Acid and Conjugation to an Amine

This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to a primary amine-containing molecule (e.g., a cytotoxic drug).

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Preparation of Reagents: Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

-

Activation of Carboxylic Acid:

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. For optimal coupling, the pH should be adjusted to 7.2-7.5.[6]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to hydrolyze any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Dissolve the Boc-protected conjugate in an organic solvent such as DCM.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).[8]

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Remove the TFA and solvent, typically by evaporation under reduced pressure.

-

The resulting deprotected conjugate can be purified by precipitation or chromatography.

Disulfide Bond Cleavage

The disulfide bond in the linker is designed to be cleaved in a reducing environment. This can be demonstrated in vitro using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Materials:

-

Disulfide-linked conjugate

-

DTT or TCEP

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the disulfide-linked conjugate in the reaction buffer.

-

Add a molar excess of DTT (e.g., 10-50 mM) or TCEP to the solution.

-

Incubate the reaction at 37°C for 1-2 hours.

-

The cleavage can be monitored by analytical techniques such as HPLC or mass spectrometry to detect the released payload.

Mandatory Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the sequential steps involved in synthesizing an Antibody-Drug Conjugate using this compound.

Caption: Logical workflow for ADC synthesis using this compound.

Signaling Pathway for ADC-Mediated Cell Killing

This diagram illustrates the mechanism of action of an ADC constructed with a cleavable linker like this compound, leading to targeted cell death.

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

Conclusion

This compound is a well-defined and versatile chemical tool for the advanced synthesis of bioconjugates. Its distinct functional groups allow for a controlled and sequential conjugation strategy, which is paramount in the construction of homogeneous and effective therapeutic agents like ADCs. The cleavable disulfide bond provides a mechanism for targeted drug release in the reducing intracellular environment, a key feature for improving the therapeutic index of potent cytotoxic payloads. The information and protocols provided in this guide are intended to empower researchers in drug development to effectively utilize this linker in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action for Boc-amino-PEG3-SS-acid in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Boc-amino-PEG3-SS-acid, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document details the linker's core functionality, presents relevant quantitative data, outlines detailed experimental protocols for ADC characterization, and visualizes key pathways and workflows.

Core Concepts: The Role of this compound in ADCs

This compound is a heterobifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure is integral to the stable circulation and targeted release of the therapeutic agent. The key components of this linker are:

-

Boc-protected Amine Group: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the terminal amine. This allows for a controlled, sequential conjugation process, where the payload can be attached to the linker first, followed by deprotection and subsequent reaction with the antibody.

-

PEG3 Spacer: The three-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic component that enhances the solubility and pharmacokinetic properties of the resulting ADC.[1] The PEG spacer can also mitigate aggregation and potential immunogenicity of the conjugate.[1]

-

Disulfide (SS) Bond: The disulfide bond is the critical cleavable element of the linker. It is designed to be stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells.[][]

-

Carboxylic Acid Group: This terminal functional group provides a reactive site for conjugation with the cytotoxic payload, typically through the formation of an amide bond.

The overarching mechanism of action for an ADC utilizing this linker follows a multi-step process: from systemic circulation to targeted cell entry, and finally, intracellular payload release.

Mechanism of Action: From Systemic Stability to Intracellular Cleavage

The therapeutic efficacy of an ADC is critically dependent on the stability of the linker in circulation and its ability to release the payload specifically within the target cancer cells. The disulfide bond within this compound is central to this functionality.

In Systemic Circulation: The extracellular environment, including the bloodstream, is relatively oxidizing. This condition ensures that the disulfide bond remains largely intact, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[4]

Tumor Targeting and Internalization: The monoclonal antibody component of the ADC directs the conjugate to the tumor cells that express the specific target antigen on their surface. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]

Intracellular Payload Release: Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway.[6] The release of the cytotoxic payload is primarily triggered by the significantly higher concentration of reducing agents within the cell, most notably glutathione (B108866) (GSH).[][7] The intracellular concentration of GSH (1-10 mM) is up to 1000-fold higher than in the extracellular environment (~5 µM in blood).[] This steep redox gradient drives the cleavage of the disulfide bond through thiol-disulfide exchange, liberating the active payload.[7] In some cases, lysosomal degradation of the antibody may precede or occur concurrently with the reduction of the disulfide bond to release the payload.[4][8]

Quantitative Data

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize representative data for ADCs employing disulfide linkers, which provide a relevant benchmark for stability and efficacy.

Table 1: Comparative In Vivo Stability of ADC Linkers

| Linker Type | Animal Model | Time Point | % Intact ADC Remaining in Plasma | Reference |

|---|---|---|---|---|

| Hindered Disulfide | Mouse | 7 days | ~50% | [9] |

| Unhindered Disulfide | Mouse | 4 days | ~20% | [9] |

| Thioether (Non-cleavable) | Mouse | 7 days | >60% |[10] |

Table 2: In Vitro Cytotoxicity of Disulfide-Linked ADCs

| ADC Target | Cell Line | Payload | Linker | IC50 (ng/mL) | Reference |

|---|---|---|---|---|---|

| CanAg | COLO205 | DM4 | SPDB (hindered disulfide) | <1 | [11] |

| HER2 | BT474 | MMAE | Azobenzene-disulfide | ~10 | [7] |

| CD19 | Ramos | PBD | Disulfide | Not specified |[12][13] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ADCs synthesized with this compound.

In Vitro ADC Stability Assay in Human Plasma

Objective: To evaluate the stability of the ADC and quantify the rate of premature payload release in human plasma.

Methodology:

-

ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

Incubation: Dilute the ADC stock solution into fresh human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Sample Processing:

-

For Intact ADC Quantification (ELISA): Immediately freeze the collected aliquots at -80°C until analysis.

-

For Free Payload Quantification (LC-MS/MS): Precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.[14]

-

-

Quantification:

-

Data Analysis: Plot the concentration of intact ADC and free payload over time. Calculate the half-life (t½) of the ADC in plasma.

Cell-Based Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Seeding: Seed the target antigen-positive and antigen-negative cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

-

ADC Dilution: Prepare a serial dilution of the ADC, the unconjugated antibody, and the free payload in cell culture medium. A typical concentration range for the ADC would be from 0.01 ng/mL to 1000 ng/mL.

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[15]

-

Viability Assessment: Add a cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.[15]

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve (percent viability vs. log of ADC concentration) and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[15]

Intracellular Payload Release Assay

Objective: To confirm the intracellular cleavage of the disulfide linker and release of the cytotoxic payload.

Methodology:

-

Cell Treatment: Plate antigen-positive cells and treat them with a high concentration of the ADC (e.g., 10x IC50) for various time points (e.g., 2, 8, 24, 48 hours).

-

Cell Lysis: At each time point, wash the cells with cold PBS to remove any non-internalized ADC. Lyse the cells using a suitable lysis buffer.

-

Fractionation (Optional): Separate the cell lysate into cytosolic and lysosomal fractions by differential centrifugation.

-

Sample Preparation: Precipitate proteins from the lysate (or fractions) using cold acetonitrile. Centrifuge and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the released payload and any payload-linker metabolites.[10]

-

Data Analysis: Correlate the amount of released payload with the incubation time to understand the kinetics of intracellular cleavage.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the mechanism of action and evaluation of ADCs utilizing a this compound linker.

Caption: General mechanism of action for a disulfide-linked ADC.

Caption: Experimental workflow for ADC synthesis and evaluation.

Caption: Example signaling pathway for an ADC with a DNA-damaging payload.

Conclusion

This compound serves as a critical component in the design of advanced antibody-drug conjugates. Its heterobifunctional nature allows for a controlled synthesis process, while the hydrophilic PEG spacer improves the overall properties of the conjugate. The key feature, a glutathione-sensitive disulfide bond, enables a favorable therapeutic window by ensuring stability in systemic circulation and facilitating targeted payload release within the reducing environment of cancer cells. A thorough understanding and characterization of these mechanisms, through the experimental protocols outlined in this guide, are essential for the successful development of safe and effective ADC-based therapies.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosome as a Chemical Reactor [mdpi.com]

- 7. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]

- 8. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 9. researchgate.net [researchgate.net]

- 10. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eag.com [eag.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in Boc-amino-PEG3-SS-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the strategic use of protecting groups is paramount for achieving controlled and efficient synthesis. This technical guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group's critical role in the heterobifunctional linker, Boc-amino-PEG3-SS-acid. This linker is instrumental in the development of next-generation ADCs, offering a cleavable disulfide linkage for intracellular drug release.

Core Compound Profile: this compound

This compound is a versatile linker molecule comprised of three key functional components: a Boc-protected amine, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal carboxylic acid with a disulfide bond. This unique structure enables a sequential and controlled conjugation process, which is essential for the production of homogeneous and effective ADCs.

| Property | Specification | Source |

| Molecular Formula | C16H31NO7S2 | [1] |

| Molecular Weight | 413.54 g/mol | [1] |

| Purity | >96% | [1] |

| Appearance | Colorless oil | [2] |

| Solubility | Soluble in DMF and DMSO | [2] |

| Storage | -20°C, protected from light and moisture | [2] |

The Pivotal Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that temporarily blocks an amino group, preventing it from participating in unwanted side reactions during chemical synthesis.[3] In the context of this compound, the Boc group serves several critical functions:

-

Enabling Sequential Conjugation: The primary role of the Boc group is to allow for a controlled, stepwise conjugation strategy. The carboxylic acid end of the linker can be activated and reacted with a payload molecule first. Subsequently, the Boc group is removed to reveal the amine, which can then be conjugated to another molecule, or in a more common ADC workflow, the disulfide end is reacted with an antibody after payload attachment to the deprotected amine of a similar linker. This prevents cross-reactivity and ensures the desired final conjugate structure.

-

Maintaining Linker Integrity: During the initial conjugation steps involving the carboxylic acid, the Boc group ensures the stability of the amino functionality, preventing self-reaction or degradation.

-

Facilitating Purification: The presence of the Boc group alters the polarity and size of the linker-payload conjugate, which can be advantageous for purification from unreacted starting materials.

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to release the free amine, carbon dioxide, and isobutylene.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and drug development. The following protocols provide a framework for its use in the synthesis of antibody-drug conjugates.

Protocol 1: Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation reactions.

Materials:

-

Boc-protected compound (e.g., this compound conjugated to a payload)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Add TFA to the solution to a final concentration of 20-50%.[3]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, azeotrope the resulting oil with toluene (B28343) (3 x 10 mL) and concentrate under vacuum.

-

The deprotected compound is then dried under high vacuum and can be used immediately in the next conjugation step.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis Workflow

This protocol describes a typical workflow for the synthesis of an ADC using a Boc-protected linker.

Part A: Antibody Reduction

-

Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA.

-

Add a 10-20 fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds of the antibody.[5]

-

Incubate the reaction at 37°C for 1-2 hours.[3]

-

Remove the excess TCEP using a desalting column equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4).[6]

Part B: Linker-Payload Conjugation to Antibody

-

Immediately after the removal of the reducing agent, add the deprotected and payload-conjugated linker (Payload-amino-PEG3-SS-acid) to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a common starting point.[6]

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.[3] The disulfide group of the linker will react with the free thiols on the antibody.

-

The progress of the conjugation can be monitored by measuring the release of a byproduct, if applicable (e.g., pyridine-2-thione if using a pyridyl disulfide variant, at 343 nm).[5]

Part C: Purification and Characterization

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unconjugated linker-payload and other impurities.[5]

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in ADC synthesis and their mechanism of action.

Caption: Workflow for ADC synthesis using a Boc-protected linker.

Mechanism of Action: ADC Targeting the HER2 Pathway

ADCs synthesized with linkers like this compound are often designed to target cancer cells overexpressing specific surface antigens, such as the Human Epidermal Growth Factor Receptor 2 (HER2).[7] Upon binding to HER2, the ADC is internalized, and the disulfide bond in the linker is cleaved in the reducing intracellular environment, releasing the cytotoxic payload and inducing cell death.[8]

Caption: Mechanism of a HER2-targeting ADC.

Conclusion

The Boc protecting group is a cornerstone of the functionality of this compound, enabling a controlled and sequential approach to the synthesis of complex biomolecules like antibody-drug conjugates. This level of control is essential for producing homogenous and effective targeted therapies. A thorough understanding of the role of the Boc group, in conjunction with the PEG spacer and the cleavable disulfide linkage, provides drug development professionals with the chemical rationale to effectively design and synthesize next-generation ADCs with improved therapeutic indices.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Role of the PEG3 Spacer in Boc-amino-PEG3-SS-acid Linkers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of the discrete three-unit polyethylene (B3416737) glycol (PEG3) spacer within Boc-amino-PEG3-SS-acid linkers, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the core principles of how this specific spacer modulates the physicochemical and pharmacokinetic properties of ADCs, provide a summary of relevant quantitative data, and present detailed experimental protocols for the synthesis and evaluation of ADCs utilizing this linker technology.

Introduction to this compound Linkers

This compound is a heterobifunctional, cleavable linker designed for the precise construction of ADCs.[1][2] Its architecture consists of three key components:

-

Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, protected amine, allowing for the controlled and sequential conjugation of a cytotoxic payload. This protecting group can be efficiently removed under mild acidic conditions to reveal a primary amine for payload attachment.[3][4]

-

PEG3 Spacer: A discrete chain of three ethylene (B1197577) glycol units serves as a hydrophilic spacer, physically separating the antibody from the cytotoxic payload.[3][5]

-

Disulfide Bond (SS): This bond provides a cleavable mechanism for drug release. It remains relatively stable in the bloodstream's oxidative environment but is susceptible to cleavage within the reducing intracellular environment of target cells.[6][7][8]

-

Carboxylic Acid: This terminal functional group allows for conjugation to a payload that has a reactive amine, typically through the formation of a stable amide bond.[9]

The strategic incorporation of each of these components is crucial for the overall efficacy and safety profile of the resulting ADC.

Core Functions of the PEG3 Spacer

The PEG3 spacer is not merely a passive connector; it actively contributes to the therapeutic potential of an ADC through several key mechanisms.

Enhancement of Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[4][] The hydrophilic nature of the PEG3 spacer helps to mitigate these issues by increasing the overall water solubility of the ADC.[11][12][13] This improved solubility is critical for formulation, preventing aggregation during storage and administration, and maintaining the stability of the ADC in biological fluids.[][14]

Improvement of Pharmacokinetics and Stability

By increasing the hydrophilicity and hydrodynamic radius of the ADC, the PEG spacer contributes to a longer circulation half-life and can alter the biodistribution of the conjugate.[6][11][15] The PEG moiety can create a protective hydration shell around the ADC, which can shield it from enzymatic degradation and reduce recognition by the immune system, thereby enhancing its stability in biological fluids.[16] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[14][15]

Optimal Spacing and Reduction of Steric Hindrance

The defined length of the PEG3 spacer provides critical spatial separation between the large antibody and the often-complex cytotoxic payload. This spacing is crucial for several reasons:

-

Preservation of Antibody Function: It prevents the payload from sterically hindering the antigen-binding site of the antibody, ensuring that the ADC can efficiently target cancer cells.

-

Payload Accessibility: It ensures that the payload is accessible to its intracellular target once released.

-

Modulation of Drug-to-Antibody Ratio (DAR): The presence of a hydrophilic spacer can enable the attachment of a higher number of drug molecules (higher DAR) without causing significant aggregation, which can be a challenge with purely hydrophobic linkers.[4][]

Quantitative Data on PEG Spacer Function

The precise impact of a PEG3 spacer can be context-dependent, varying with the specific antibody, payload, and conjugation site. However, studies comparing different PEG lengths provide valuable insights into the expected effects.

| Parameter | PEG Length | Observation | Reference(s) |

| Pharmacokinetics | |||

| Clearance Rate | < PEG8 | Rapidly increased clearance rates observed for conjugates with PEG spacers smaller than PEG8. | [6] |

| PEG12 | Significant reduction in hepatic uptake and clearance. | [13] | |

| mPEG24 | Prolonged half-life and enhanced animal tolerability. | [15] | |

| In Vitro Binding Affinity (IC50) | |||

| PEG2 | 3.1 ± 0.2 nM | [18] | |

| PEG3 | 3.9 ± 0.3 nM | [18] | |

| PEG4 | 5.4 ± 0.4 nM | [18] | |

| PEG6 | 5.8 ± 0.3 nM | [18] | |

| In Vivo Tumor Uptake (%ID/g) | |||

| PEG3 | 4.6 ± 0.6% (PC-3 xenografts); 2.8 ± 0.4% (BT-474 xenografts) | [18] | |

| Plasma Stability | |||

| Disulfide Linker | Up to 20% payload loss in rat serum after 7 days. | [19][20] |

Note: The data presented is a compilation from various studies and may not be directly from ADCs using the exact this compound linker but provides a strong indication of the functional impact of the PEG3 spacer.

Mechanism of Action and Experimental Workflow Visualization

ADC Mechanism of Action

The following diagram illustrates the journey of an ADC from systemic circulation to the release of its cytotoxic payload within a target cancer cell.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]

- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. mdpi.com [mdpi.com]

The Strategic Application of Boc-amino-PEG3-SS-acid in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics, particularly in oncology, is increasingly dominated by precision molecules such as Antibody-Drug Conjugates (ADCs). The efficacy and safety of these complex entities are critically dependent on the linker that bridges the cytotoxic payload to the targeting moiety. This technical guide provides a comprehensive examination of Boc-amino-PEG3-SS-acid, a heterobifunctional linker designed for the development of redox-responsive drug delivery systems. We will delve into its core attributes, provide detailed experimental protocols for its application, and present quantitative data to inform the design and synthesis of next-generation targeted therapies. Furthermore, this guide will visualize key biological pathways and experimental workflows to facilitate a deeper understanding of its application in targeted drug delivery.

Introduction: The Role of Linkers in Targeted Drug Delivery

The effectiveness of a targeted drug delivery system hinges on the stability of the conjugate in circulation and the efficient release of the active payload at the site of action. This compound is a sophisticated linker molecule engineered to meet these demands. Its structure is comprised of three key functional components:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers a stable amine functionality that can be selectively deprotected under mild acidic conditions. This feature is crucial for a controlled, sequential conjugation process, allowing for the attachment of the payload to the linker before the final conjugation to the targeting molecule.

-

PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This is vital for improving the solubility and pharmacokinetic properties of the resulting conjugate, as many potent cytotoxic payloads are hydrophobic. The PEG spacer can also mitigate aggregation and potential immunogenicity.

-

Disulfide-Acid Moiety: The terminal carboxylic acid allows for conjugation to amine-containing molecules, while the disulfide bond (SS) is the cornerstone of the linker's targeted release mechanism. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (B108866) (GSH).[1][2][3][4]

Mechanism of Action: Redox-Responsive Cleavage

The targeted release of the payload is achieved through the selective cleavage of the disulfide bond within the tumor microenvironment. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 2- to 4-fold higher in tumor tissues compared to normal tissues.[1][2] This differential in GSH concentration creates a redox gradient that can be exploited for targeted drug delivery.

Once the ADC internalizes into the target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond in the linker, leading to the release of the cytotoxic payload. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug.

Below is a diagram illustrating the glutathione-mediated cleavage of the disulfide linker.

Caption: Glutathione-mediated cleavage of the disulfide linker.

Quantitative Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with disulfide-containing PEG linkers. It is important to note that specific values will vary depending on the antibody, payload, and precise experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

| ADC Component | Method | Average DAR | Reference(s) |

| Trastuzumab-SSPy-DM1 | HIC-HPLC | 3.8 | [5] |

| Anti-CD22-SSPy-MMAE | LC-MS | 4.0 | [5] |

| Anti-CD22-PBD (disulfide) | LC/MS | Variable | [6] |

Table 2: Representative In Vitro Plasma Stability Data

| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference(s) |

| SSPy-PEG | Human Plasma | 7 days | >90% | [5] |

| SSPy-PEG | Mouse Plasma | 7 days | ~85% | [5] |

| Disulfide PBD | Mouse Plasma | 7 days | >50% | [7] |

Table 3: Representative In Vitro Cytotoxicity (IC50) Data

| ADC Component | Cell Line | Target Antigen | IC50 (ng/mL) | Reference(s) |

| Anti-HER2-Tubulysin | SK-BR-3 | HER2 | 4-7 | [8] |

| Anti-HER2 ADC | HCC1954 | HER2 | <173 | [9] |

| Anti-CD22-PBD | WSU-DLCL2 | CD22 | Not Specified | [10] |

| CLL1-PBD ADC | Various AML | CLL1 | Variable | [11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of ADCs using this compound.

Synthesis of the Antibody-Drug Conjugate

The synthesis of an ADC using this compound is a multi-step process, visualized in the workflow diagram below.

Caption: Experimental workflow for ADC synthesis and evaluation.

Protocol 4.1.1: Boc Deprotection of this compound

-

Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution.[12]

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[12]

-

Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

-

The resulting amine-linker can be used directly in the next step after thorough drying.

Protocol 4.1.2: Payload Conjugation to the Deprotected Linker

-

Dissolve the deprotected amino-PEG3-SS-acid and the carboxylic acid-containing payload in anhydrous DMF.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution to activate the payload's carboxyl group.[13][14][15][16]

-

Stir the reaction at room temperature for 1-2 hours.

-

Add the deprotected linker to the activated payload solution.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the drug-linker conjugate by preparative HPLC.

Protocol 4.1.3: Antibody Reduction

-

Prepare a solution of the monoclonal antibody (e.g., 1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA.

-

Add a 10- to 20-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column equilibrated with a nitrogen-sparged buffer.

Protocol 4.1.4: ADC Conjugation

-

Immediately after desalting, add the purified drug-linker conjugate to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the available antibody thiol groups is recommended as a starting point.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.

-

Purify the final ADC using hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and aggregates.[5][17][18][19][20][21]

Characterization of the ADC

Protocol 4.2.1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

-

Perform HIC-HPLC analysis on the purified ADC.

-

Use a column such as Tosoh Bio Butyl-NPR.

-

Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0.

-

Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol (B130326) (v/v).

-

Run a gradient from high to low salt concentration to elute species with different DARs based on their hydrophobicity.

-

Monitor the absorbance at 280 nm.

-

Calculate the average DAR by integrating the peak areas corresponding to each DAR species.[17][18]

In Vitro Evaluation of the ADC

Protocol 4.3.1: In Vitro Plasma Stability Assay

-

Incubate the ADC in human and mouse plasma at 37°C for a period of up to 7 days.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots and store at -80°C.

-

Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A/G beads).

-

Analyze the captured ADC by LC-MS to determine the amount of intact ADC and the average DAR over time.[22]

Protocol 4.3.2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways of Common Payloads

The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams of the signaling pathways for two common classes of payloads delivered using disulfide linkers.

Tubulin Inhibitors (e.g., Maytansinoids)

Maytansinoids are potent microtubule-destabilizing agents that bind to tubulin and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[23][24][25][26][27][28]

Caption: Signaling pathway for ADCs with tubulin inhibitor payloads.

DNA Damaging Agents (e.g., Pyrrolobenzodiazepine Dimers)

Pyrrolobenzodiazepine (PBD) dimers are highly potent DNA-damaging agents that bind to the minor groove of DNA and form covalent interstrand cross-links.[10][29][30][31][32][33] This cross-linking prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway for ADCs with PBD dimer payloads.

Conclusion

This compound is a versatile and powerful tool in the development of targeted drug delivery systems. Its well-defined structure, featuring a Boc-protected amine, a hydrophilic PEG spacer, and a redox-responsive disulfide bond, enables the controlled synthesis of ADCs with enhanced stability, solubility, and targeted payload release. The detailed protocols and representative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this linker in the creation of next-generation targeted therapeutics. As our understanding of the tumor microenvironment and cancer cell biology continues to evolve, the rational design of linkers such as this compound will remain a cornerstone of advancing the field of precision medicine.

References

- 1. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione levels and variability in breast tumors and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. karger.com [karger.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. mdpi.com [mdpi.com]

- 18. agilent.com [agilent.com]

- 19. lcms.cz [lcms.cz]

- 20. cellmosaic.com [cellmosaic.com]

- 21. shimadzu.com [shimadzu.com]

- 22. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. Inter- and intrastrand DNA crosslinks by 2-fluoro-substituted pyrrolobenzodiazepine dimers: stability, stereochemistry and drug orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - UCL Discovery [discovery.ucl.ac.uk]

- 33. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-amino-PEG3-SS-acid for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-amino-PEG3-SS-acid, a heterobifunctional linker pivotal in the field of antibody-drug conjugate (ADC) development. We will delve into its core attributes, provide structured data, detail experimental protocols, and visualize key processes to empower researchers in their ADC discovery and development endeavors.

Introduction to this compound in ADCs

This compound is a cleavable linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its structure is strategically designed with three key components: a Boc-protected amine, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a disulfide bond linked to a carboxylic acid. This design allows for a controlled and sequential conjugation process, leading to the generation of ADCs with a defined drug-to-antibody ratio (DAR).

The disulfide bond is a critical feature, providing stability in the systemic circulation while being susceptible to cleavage in the reducing intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (B108866) (GSH) compared to the bloodstream. This selective cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in conjugation reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C16H31NO7S2 | [] |

| Molecular Weight | 413.54 g/mol | [] |

| Appearance | Colorless oil or solid | |

| Purity | >96% | [] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | |

| Storage Conditions | Store at -20°C, protect from light and moisture. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody and payload being used.

Conjugation of Cytotoxic Drug to this compound

This protocol describes the activation of the carboxylic acid on the linker and its conjugation to a payload containing a primary or secondary amine.

Materials:

-

This compound

-

Cytotoxic drug with an amine handle (e.g., a derivative of maytansine, DM1)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of the Linker:

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Conjugation to the Payload:

-

Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Add the activated linker solution to the drug solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the resulting drug-linker conjugate by reverse-phase HPLC to obtain the pure product.

-

Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

-

Boc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation to the antibody.

Materials:

-

Boc-protected drug-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected drug-linker conjugate in a solution of 20-50% TFA in DCM.[3]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the deprotected drug-linker conjugate with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Antibody Reduction and Conjugation

This protocol describes the reduction of the interchain disulfide bonds of the antibody and the subsequent conjugation with the deprotected drug-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Deprotected drug-linker conjugate

-

DMSO

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

To the antibody solution (typically 5-10 mg/mL), add a 10-20 fold molar excess of TCEP or DTT.[4]

-

Incubate the reaction at 37°C for 1-2 hours to reduce the disulfide bonds.[4]

-

Remove the excess reducing agent using a desalting column equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA).[5]

-

-

Conjugation:

-

Dissolve the deprotected drug-linker conjugate in DMSO to prepare a stock solution (e.g., 10 mM).

-

Add a calculated molar excess of the drug-linker solution to the reduced antibody solution. The molar ratio will determine the final DAR and should be optimized.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[4]

-

-

Purification:

-

Purify the resulting ADC by SEC to remove unconjugated drug-linker and other small molecules.[4]

-

Characterization of the ADC and Determination of DAR

The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC.

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drug molecules. The increase in hydrophobicity due to the attached drug-linker allows for the separation of species with DAR values of 0, 2, 4, 6, and 8. The average DAR can be calculated from the weighted average of the peak areas.[][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm the identity of different drug-loaded species and calculate the average DAR.[7]

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload, the average DAR can be estimated using the Beer-Lambert law, provided the extinction coefficients of the antibody and the drug are known.[6]

In Vitro Linker Cleavage Assay

This assay demonstrates the selective cleavage of the disulfide linker in a reducing environment, simulating the intracellular conditions of a tumor cell.

Materials:

-

Purified ADC

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reduced Glutathione (GSH)

-

LC-MS system

Procedure:

-

Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of GSH in PBS.

-

Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 5-10 mM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction, for example, by adding an equal volume of ice-cold acetonitrile.[8]

-

Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload.

-

The rate of cleavage and the half-life of the linker in the reducing environment can be determined from this data.

Visualizing Key Processes in ADC Development

The following diagrams, generated using Graphviz, illustrate the conceptual framework of ADC action and the experimental workflow for its development.

Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.

Caption: Experimental workflow for ADC development.

Conclusion

This compound is a well-designed and versatile linker that enables the controlled synthesis of cleavable ADCs. Its key features, including the Boc-protected amine for sequential conjugation, the hydrophilic PEG spacer for improved pharmacokinetics, and the glutathione-sensitive disulfide bond for targeted payload release, make it a valuable tool for ADC development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of targeted cancer therapy. Further research and optimization of conjugation strategies will continue to refine the efficacy and safety profiles of next-generation ADCs.

References

- 1. njbio.com [njbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Step-by-Step Protocol for the Conjugation of Boc-amino-PEG3-SS-acid to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of Boc-amino-PEG3-SS-acid to primary amine groups on antibodies. This heterobifunctional linker is frequently used in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker attachment is critical.[1] The linker features a carboxylic acid for antibody conjugation, a cleavable disulfide bond for payload release within the reducing environment of a cell, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine.[1][2] The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the terminal amine, which can be deprotected in a subsequent step to allow for the attachment of a cytotoxic drug or other molecule of interest.[3][4]

The conjugation strategy relies on the widely used carbodiimide (B86325) crosslinker chemistry.[5][6] The carboxylic acid on the linker is first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a semi-stable, amine-reactive Sulfo-NHS ester.[6][][8] This activated linker then readily reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the antibody surface to form stable amide bonds.[][10]

Principle of the Method

The conjugation is performed as a two-step process to maximize efficiency and minimize undesirable side reactions such as antibody cross-linking.

-

Activation Step: The carboxyl group (-COOH) of this compound is reacted with EDC and Sulfo-NHS in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 6.0). This forms a highly reactive O-acylisourea intermediate which is then stabilized by Sulfo-NHS to create a more stable, water-soluble Sulfo-NHS ester.[6][8]

-

Conjugation Step: The activated linker is added to the antibody solution in a buffer with a pH of 7.2-8.5. The primary amine groups on the antibody nucleophilically attack the Sulfo-NHS ester, resulting in the formation of a stable amide bond and releasing the Sulfo-NHS leaving group.

Following conjugation, the reaction is quenched, and the resulting antibody conjugate is purified to remove excess reagents and byproducts. The final conjugate is then characterized to determine key quality attributes such as the degree of labeling (DOL).

Experimental Workflow Diagram

Caption: Workflow for conjugating this compound to antibodies.

Materials and Equipment

Reagents:

-

Antibody of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6][8]

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate (B1201080) Buffer, pH 8.5[11]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification Buffer: 1X PBS, pH 7.4

-

(Optional) Trifluoroacetic acid (TFA) for subsequent Boc deprotection

Equipment:

-

Spectrophotometer (UV-Vis)

-

Centrifugal filter units (e.g., 10K or 50K MWCO) for buffer exchange[12]

-

Size-Exclusion Chromatography (SEC) or Dialysis system for purification[]

-

pH meter

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Pipettes and tips

-

Vortex mixer and rotator

Experimental Protocols

Step 1: Antibody Preparation and Buffer Exchange

It is critical to remove any primary amine-containing substances from the antibody solution, as they will compete with the antibody for reaction with the activated linker.[12][14]

-

Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or preservatives like sodium azide, it must be exchanged into an amine-free buffer.[12] Use a centrifugal filter device (e.g., 10K MWCO) or dialysis. Wash the antibody with at least 5-10 volumes of Conjugation Buffer (e.g., PBS, pH 7.4).

-

Concentration Adjustment: After buffer exchange, determine the antibody concentration using its extinction coefficient at 280 nm. Adjust the final concentration to be within 2-10 mg/mL for optimal labeling.[14] Conjugation efficiency is significantly lower at concentrations below 2 mg/mL.[14]

Step 2: Preparation of Reagent Stock Solutions

Prepare stock solutions immediately before use, as EDC is moisture-sensitive and the Sulfo-NHS ester intermediate has a limited half-life in aqueous solutions.[10]

-

Linker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

EDC Stock: Prepare a 100 mM stock solution of EDC in Activation Buffer (MES, pH 6.0).

-

Sulfo-NHS Stock: Prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer (MES, pH 6.0).

Step 3: Activation of this compound

This two-step procedure activates the linker's carboxyl group before its introduction to the antibody.

-

In a microcentrifuge tube, combine the required volume of the 10 mM linker stock solution with Activation Buffer .

-

Add the 100 mM EDC stock solution and the 100 mM Sulfo-NHS stock solution to the linker solution. The final molar ratio should be optimized, but a common starting point is provided in Table 1.

-

Vortex gently to mix and incubate the reaction for 15 minutes at room temperature.

Step 4: Conjugation of Activated Linker to Antibody

-

Immediately after the 15-minute activation, add the required volume of the activated linker mixture to the prepared antibody solution. A recommended starting molar excess of linker to antibody is 20:1.

-

If the activation was performed in MES buffer, ensure the final pH of the conjugation reaction is between 7.2 and 8.5 for efficient reaction with antibody amines.[10] If necessary, adjust the pH by adding a small amount of 1 M phosphate (B84403) or borate buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing on a rotator.

Step 5: Quenching the Reaction

-

To stop the conjugation reaction, add Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[15]

-

Incubate for 15 minutes at room temperature to ensure all unreacted Sulfo-NHS esters are hydrolyzed or quenched.[15]

Step 6: Purification of the Antibody Conjugate

Purification is essential to remove unreacted linker, EDC/Sulfo-NHS byproducts, and quenching reagent.[][16]

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the preferred method for separating the larger antibody conjugate from smaller molecules.[] Use a desalting column (e.g., Sephadex G-25) equilibrated with Purification Buffer (PBS, pH 7.4).[14]

-

Dialysis: Alternatively, dialyze the conjugate solution against Purification Buffer (1X PBS, pH 7.4) with multiple buffer changes over 24-48 hours.

Step 7: Characterization of the Conjugate

-

Concentration Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) to determine the final protein concentration.

-

Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of linker molecules conjugated per antibody, can be estimated using UV-Vis spectrophotometry if the linker has a distinct chromophore. Since this specific linker does not, an indirect method after payload attachment or a mass spectrometry-based analysis is required for precise DOL determination.[11] A common alternative is to perform a test reaction with a similar linker that contains a chromophore or to use HABA/Avidin assay if a biotinylated version is available. For ADCs, Hydrophobic Interaction Chromatography (HIC) is a powerful tool to resolve species with different drug-to-antibody ratios.[17]

(Optional) Step 8: Boc Group Deprotection

The Boc-protected amine on the conjugated linker can be deprotected to allow for subsequent reactions.

-

Acidic Deprotection: The Boc group is typically removed under strong acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[3][4][18]

-

Procedure: Dissolve the lyophilized antibody-linker conjugate in a solution of 50% TFA in DCM. The reaction is generally rapid at room temperature.[4]

-

Neutralization and Purification: Following deprotection, the TFA must be removed, and the conjugate buffer-exchanged back into a physiological buffer (e.g., PBS) using SEC or dialysis.

Note: Exposing antibodies to harsh organic solvents and strong acids can lead to denaturation and aggregation. This step must be performed with extreme care and optimized for the specific antibody.

Data Presentation: Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce conjugation efficiency.[14] |

| Activation Buffer | 50 mM MES, pH 5.0 - 6.0 | Amine and carboxylate-free buffer is essential for the activation step.[6] |

| Conjugation Buffer | PBS, pH 7.2 - 8.5 or Borate Buffer, pH 8.5 | Reaction with primary amines is most efficient at slightly alkaline pH.[10] |

| Molar Ratio (Linker:Ab) | 10:1 to 50:1 | Start with a 20-fold molar excess and optimize to achieve desired DOL. |

| Molar Ratio (EDC:Linker) | 2:1 to 10:1 | A common starting point is a 4-fold molar excess over the linker. |

| Molar Ratio (Sulfo-NHS:Linker) | 2:1 to 10:1 | A common starting point is a 4-fold molar excess over the linker. |

| Activation Time/Temp | 15 minutes / Room Temp | |

| Conjugation Time/Temp | 2 hours / Room Temp or Overnight / 4°C | Longer incubation at 4°C may increase efficiency for some antibodies. |

| Quenching Agent Conc. | 20 - 50 mM (final) | Tris, Glycine, or Hydroxylamine can be used. |

| Characterization Method | Parameter Measured | Typical Expected Outcome |

| UV-Vis Spectroscopy | Protein Concentration (A280) | Quantitative measure of final conjugate concentration. |

| Size-Exclusion HPLC | Purity, Aggregation | A single, sharp peak indicates a homogenous, non-aggregated product. |

| Hydrophobic Interaction HPLC | Drug-to-Antibody Ratio (DAR) Distribution | Resolves species with different numbers of conjugated linkers/drugs. |